molecular formula C13H15IN2O3 B12839485 tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12839485
M. Wt: 374.17 g/mol
InChI Key: CVOVLFMDWLPWEE-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of an iodine atom, a methoxy group, and a tert-butyl ester group

Properties

Molecular Formula

C13H15IN2O3

Molecular Weight

374.17 g/mol

IUPAC Name

tert-butyl 3-iodo-7-methoxypyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-7-8(14)10-11(16)9(18-4)5-6-15-10/h5-7H,1-4H3

InChI Key

CVOVLFMDWLPWEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=NC=CC(=C21)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a pyrrolopyridine derivative, followed by the introduction of the methoxy group and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and solvents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, whether it is in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness

tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

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